molecular formula C15H28N2O5 B6148214 tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate CAS No. 1700541-02-1

tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate

Cat. No. B6148214
CAS RN: 1700541-02-1
M. Wt: 316.4
InChI Key:
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Description

Tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate (TBEP) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of laboratory experiments, and it has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate has been used in a variety of scientific research applications, including drug discovery and development, material science, and biochemistry. In drug discovery and development, tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate has been used as a building block for the synthesis of novel compounds with potential therapeutic activity. In material science, tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate has been used to synthesize polymers and other materials with desirable physical and chemical properties. In biochemistry, tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate has been used to study the structure and function of enzymes and other proteins.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate is not fully understood, but it is believed to interact with proteins in the cell membrane, leading to changes in the cell’s physiology. It is also believed to interact with enzymes, leading to changes in the cell’s metabolism.
Biochemical and Physiological Effects
tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in the cell. It has also been found to inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the cell. In addition, it has been found to inhibit the enzyme lipoxygenase, leading to decreased levels of leukotrienes in the cell.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound that can be easily synthesized. Another advantage is that it has a wide range of biochemical and physiological effects, making it useful for a variety of scientific research applications. One limitation is that it is toxic in high concentrations, so it must be used with caution. Another limitation is that its mechanism of action is not fully understood, so further research is needed to understand how it works.

Future Directions

There are several possible future directions for tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate research. One possible direction is to explore the potential therapeutic applications of tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate. Another possible direction is to investigate the mechanism of action of tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate in more detail. Another possible direction is to explore the potential of tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate as a building block for the synthesis of novel compounds with potential therapeutic activity. Finally, another possible direction is to investigate the potential toxicity of tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate in different concentrations and in different organisms.

Synthesis Methods

Tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate can be synthesized using a variety of methods, including the Biginelli condensation, the Ugi multi-component reaction, and the Sonogashira coupling reaction. The Biginelli condensation is a three-component reaction that involves the condensation of aldehydes, ethyl acetoacetate, and urea or thiourea to form a piperazine derivative. The Ugi multi-component reaction is a four-component reaction that involves the reaction of aldehydes, amines, isocyanides, and carboxylic acids to form a piperazine derivative. The Sonogashira coupling reaction is a two-component reaction that involves the coupling of an aryl halide and an alkynyl halide to form a piperazine derivative.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate involves the reaction of tert-butyl carbamate with 1-(2-bromoethyl)-4-(2-ethoxy-2-oxoethoxy)piperazine in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl carbamate", "1-(2-bromoethyl)-4-(2-ethoxy-2-oxoethoxy)piperazine", "base" ], "Reaction": [ "Add 1-(2-bromoethyl)-4-(2-ethoxy-2-oxoethoxy)piperazine to a solution of tert-butyl carbamate in anhydrous DMF.", "Add a base such as potassium carbonate to the reaction mixture.", "Heat the reaction mixture at 80-90°C for several hours.", "Cool the reaction mixture and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product." ] }

CAS RN

1700541-02-1

Product Name

tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate

Molecular Formula

C15H28N2O5

Molecular Weight

316.4

Purity

95

Origin of Product

United States

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